1-Benzothiophene-5-carbonyl chloride
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Description
Synthesis Analysis
The synthesis of benzothiophene derivatives, including compounds related to 1-Benzothiophene-5-carbonyl chloride, can be achieved through heterocyclization reactions. A novel approach involves the catalytic heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in the presence of palladium iodide and potassium iodide or through a radical-promoted process in alcoholic media. This method yields benzothiophene derivatives with varying substituents, indicating the versatility of synthetic routes available for the core benzothiophene structure (The Journal of Organic Chemistry, 2011).
Molecular Structure Analysis
Quantum chemical modeling and Density Functional Theory (DFT) calculations have been employed to predict and evaluate the molecular structure of benzothiophene derivatives. These studies offer insights into bond lengths, angles, and torsion angles, enhancing our understanding of the spatial configuration and electronic distribution within the molecule. Moreover, they facilitate comparisons between experimental and theoretical data, affirming the accuracy of computational methods in structural elucidation (Journal of Physical & Theoretical Chemistry, 2017).
Chemical Reactions and Properties
The reactivity profile of 1-Benzothiophene-5-carbonyl chloride and its derivatives encompasses a broad spectrum of chemical reactions. For instance, metalation reactions involving dilithiated species and subsequent reactions with gem-dihalo compounds, esters, or acyl halides lead to the formation of five-membered heterocycles containing the sulfonyl group. Such synthetic strategies highlight the compound's utility in constructing complex heterocyclic systems with potential biological activity (ChemInform, 1993).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, including their crystalline structure and mesomorphic behavior, are critical for their application in materials science. X-ray diffraction studies provide detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice. These interactions, such as weak CH…π interactions, play a significant role in determining the compound's physical properties and its potential utility in various applications (Journal of Chemical Research, 2009).
Chemical Properties Analysis
The chemical properties of 1-Benzothiophene-5-carbonyl chloride derivatives, including their reactivity, electrochemical behavior, and photophysical characteristics, are areas of active research. These studies shed light on the compounds' ability to undergo various chemical transformations, their redox characteristics, and their potential as functional materials in organic electronics and photonics. The manipulation of substituents on the benzothiophene core allows for the fine-tuning of these properties, demonstrating the compound's versatility in synthetic chemistry and materials science (The Journal of Organic Chemistry, 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the synthesis of new derivatives involving 1-Benzothiophene-5-carbonyl chloride that demonstrated antimicrobial properties. The chemical served as a precursor in the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, showcasing its utility in developing compounds with potential antibacterial activity (Naganagowda & Petsom, 2011).
Material Science and Semiconductor Research
In material science, particularly in the development of organic semiconductors, 1-Benzothiophene-5-carbonyl chloride has been employed in the synthesis of π-extended thienoacene-based organic semiconductors. These materials exhibit promising properties for use in electronic devices, highlighting the compound's relevance in advancing semiconductor technology (Mori et al., 2013).
Environmental Applications
Research into environmental remediation has also benefitted from the application of benzothiophene derivatives. One study investigated the anaerobic cometabolic conversion of benzothiophene in a sulfate-reducing culture, indicating the potential for bioremediation strategies in treating benzothiophene-contaminated environments (Annweiler, Michaelis, & Meckenstock, 2001).
Advanced Synthetic Methods
Moreover, 1-Benzothiophene-5-carbonyl chloride has been a key reagent in innovative synthetic approaches, such as the metal-free radical cyclization to produce π-conjugated benzothiophenes. This method opens new avenues for the efficient synthesis of complex organic molecules, underlining the compound's utility in expanding the toolkit of synthetic organic chemistry (Wan et al., 2016).
properties
IUPAC Name |
1-benzothiophene-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICARPJDZQGVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383673 |
Source
|
Record name | 1-benzothiophene-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-5-carbonyl chloride | |
CAS RN |
1128-89-8 |
Source
|
Record name | 1-benzothiophene-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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